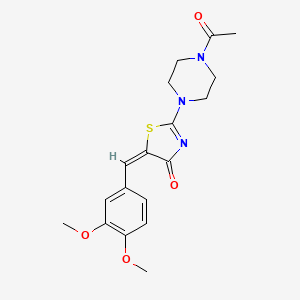
(E)-2-(4-acetylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(4-acetylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one, also known as ADTM, is a thiazole derivative that has shown promising results in scientific research applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
作用機序
The mechanism of action of (E)-2-(4-acetylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. (E)-2-(4-acetylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one has been found to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. This inhibition may contribute to the anti-cancer effects of (E)-2-(4-acetylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one. Additionally, (E)-2-(4-acetylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition may contribute to the neuroprotective effects of (E)-2-(4-acetylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one in the treatment of Alzheimer's and Parkinson's disease.
Biochemical and Physiological Effects:
(E)-2-(4-acetylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one has been found to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In one study, (E)-2-(4-acetylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one was found to inhibit the expression of inflammatory cytokines, which are involved in the immune response. This inhibition may contribute to the anti-inflammatory effects of (E)-2-(4-acetylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one. Additionally, (E)-2-(4-acetylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one has been found to have antioxidant effects, which may contribute to its neuroprotective effects in the treatment of Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
(E)-2-(4-acetylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one has several potential advantages for laboratory experiments, including its ability to inhibit the growth of cancer cells and its potential neuroprotective effects. However, there are also some limitations to using (E)-2-(4-acetylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one in laboratory experiments. For example, (E)-2-(4-acetylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one may have limited solubility in certain solvents, which may affect its bioavailability and efficacy. Additionally, the mechanism of action of (E)-2-(4-acetylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for the study of (E)-2-(4-acetylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one. One direction is the further investigation of its mechanism of action, which could provide insight into its potential therapeutic applications. Another direction is the development of more effective synthesis methods for (E)-2-(4-acetylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one, which could improve its bioavailability and efficacy. Additionally, further studies could investigate the potential use of (E)-2-(4-acetylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one in combination with other drugs or therapies for the treatment of various diseases.
合成法
(E)-2-(4-acetylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one has been synthesized using various methods, including the reaction of 2-aminothiazole with 3,4-dimethoxybenzaldehyde in the presence of acetic anhydride and piperazine. Another method involves the reaction of 2-aminothiazole with 3,4-dimethoxybenzaldehyde and acetic anhydride in the presence of piperazine. These methods have resulted in the successful synthesis of (E)-2-(4-acetylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one, which has been used in various scientific research applications.
科学的研究の応用
(E)-2-(4-acetylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In one study, (E)-2-(4-acetylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one was found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Another study found that (E)-2-(4-acetylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one had potential neuroprotective effects in the treatment of Alzheimer's and Parkinson's disease. These findings suggest that (E)-2-(4-acetylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one has potential therapeutic applications in the treatment of various diseases.
特性
IUPAC Name |
(5E)-2-(4-acetylpiperazin-1-yl)-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-12(22)20-6-8-21(9-7-20)18-19-17(23)16(26-18)11-13-4-5-14(24-2)15(10-13)25-3/h4-5,10-11H,6-9H2,1-3H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDGBJZDIUCVNH-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC(=O)C(=CC3=CC(=C(C=C3)OC)OC)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCN(CC1)C2=NC(=O)/C(=C\C3=CC(=C(C=C3)OC)OC)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-acetylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-N'-[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea](/img/structure/B2738058.png)
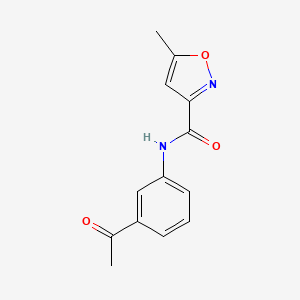
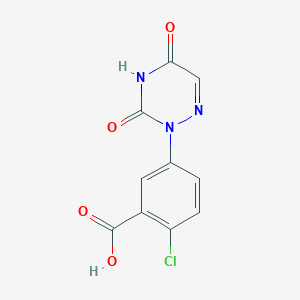
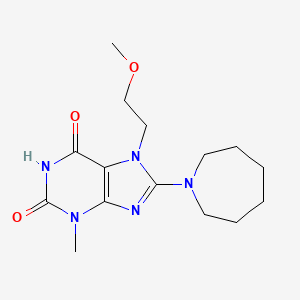
![3-[1-(2-Chloroacetyl)piperidin-4-yl]-1,3-dihydroindol-2-one](/img/structure/B2738063.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-methylthiazole-4-carboxamide](/img/structure/B2738064.png)
![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-ethylpyrimidine](/img/structure/B2738065.png)
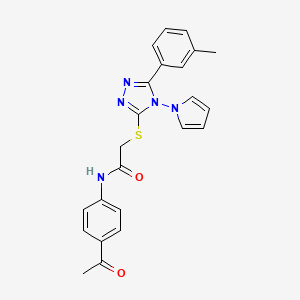

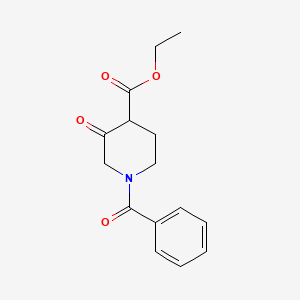
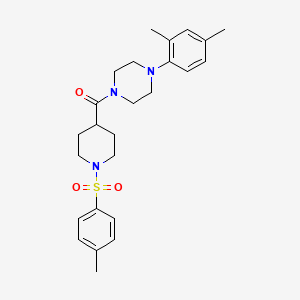
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2738074.png)
![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2738075.png)
